cis-1,2-Diphenylcyclobutane

Thermal degradation kinetics Cyclobutane cycloreversion Diradical mechanistic probe

cis-1,2-Diphenylcyclobutane (CAS 7694-30-6; C₁₆H₁₆; MW 208.30) is a cyclobutane derivative bearing two phenyl substituents in a cis configuration at the 1- and 2-positions of the strained four-membered ring. It is a member of the 1,2-diphenylcyclobutane class and is primarily encountered as a styrene dimer formed during thermal and photochemical polymerization of styrene.

Molecular Formula C16H16
Molecular Weight 208.3 g/mol
CAS No. 7694-30-6
Cat. No. B1211721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,2-Diphenylcyclobutane
CAS7694-30-6
Molecular FormulaC16H16
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESC1CC(C1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H16/c1-3-7-13(8-4-1)15-11-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16+
InChIKeyAERGGMDNGDDGPI-IYBDPMFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,2-Diphenylcyclobutane (CAS 7694-30-6): Stereochemically Defined Cyclobutane for Differentiated Thermal, Photochemical, and Biological Investigation


cis-1,2-Diphenylcyclobutane (CAS 7694-30-6; C₁₆H₁₆; MW 208.30) is a cyclobutane derivative bearing two phenyl substituents in a cis configuration at the 1- and 2-positions of the strained four-membered ring [1]. It is a member of the 1,2-diphenylcyclobutane class and is primarily encountered as a styrene dimer formed during thermal and photochemical polymerization of styrene [2]. The compound serves as a mechanistically informative model for studying cyclobutane ring strain, diradical-mediated fragmentation/isomerization pathways, conformation-controlled orbital interactions in excited states, and structure-activity relationships in estrogenic styrene oligomers [3][4].

Why cis-1,2-Diphenylcyclobutane Cannot Be Interchanged with Its trans Isomer or Other Styrene Dimers


The cis and trans isomers of 1,2-diphenylcyclobutane exhibit fundamentally divergent thermal stability, conformational dynamics, photochemical reactivity, and biological activity profiles that preclude their interchangeable use in research or industrial applications. Under thermal conditions (190–210 °C), cis-1,2-diphenylcyclobutane undergoes simultaneous cycloreversion to styrene and cis→trans isomerization with a cracking-to-isomerization ratio of 2.0 ± 0.3, whereas the trans isomer is kinetically stable under identical conditions and decomposes only above 230 °C to give styrene exclusively [1]. In photopolymerizing styrene systems, the cis isomer dominates the dimer fraction at 45–50 wt.% versus only 8–10 wt.% for the trans isomer, with a 5-fold higher photochemical quantum yield (φ = 0.10 vs. 0.02) [2][3]. Conformationally, the cis isomer fluctuates between phenyl pseudo-axial and pseudo-equatorial orientations, while the trans isomer is locked in a pseudo-diequatorial conformation, leading to distinct NMR spectroscopic signatures and different molecular recognition properties [4]. Biologically, cis-1,2-diphenylcyclobutane exhibits lower estrogenic activity after metabolic activation by rat liver microsomes compared to its trans counterpart, which produces a characterizable 4-hydroxylated active metabolite [5]. These multidimensional differences mean that selecting the incorrect isomer or an undefined mixture invalidates kinetic, mechanistic, spectroscopic, and toxicological conclusions.

Quantitative Differentiation Evidence for cis-1,2-Diphenylcyclobutane (CAS 7694-30-6) Against Key Comparators


Thermal Cracking-to-Isomerization Ratio: cis-1,2-Diphenylcyclobutane Versus Its trans Isomer at 190–210 °C

When heated at 190–210 °C in tetrachloroethylene, cis-1,2-diphenylcyclobutane undergoes two competing first-order processes: cycloreversion to styrene (cracking) and geometric isomerization to the trans isomer. The ratio of cracking to isomerization is 2.0 ± 0.3, with rate constants k_crack = 5.5 ± 0.4 × 10⁻⁵ s⁻¹ and k_isom = 2.4 ± 0.1 × 10⁻⁵ s⁻¹ at 200 °C [1]. Arrhenius analysis across three temperatures yields Ea(cracking) = 35.8 kcal/mol (log A = 12.8) and Ea(isomerization) = 35.6 kcal/mol (log A = 12.9), indicating a shared diradical intermediate [1]. Critically, the trans isomer is stable under these identical conditions; clean first-order decomposition of trans-1,2-diphenylcyclobutane occurs only at 230 °C (k = 3.7 ± 0.3 × 10⁻⁵ s⁻¹), producing styrene exclusively with no detectable cis isomer formation [1]. This differential thermal stability provides a direct experimental probe for distinguishing cis-versus-trans stereochemistry and for studying diradical partitioning dynamics.

Thermal degradation kinetics Cyclobutane cycloreversion Diradical mechanistic probe

cis-1,2-Diphenylcyclobutane Dominance in Styrene Photopolymerization Dimer Fractions

In the photoinduced free-radical bulk polymerization of styrene at 25 °C (λ_exc = 313 nm, 335 nm), the dimer fraction (M₂) consists predominantly of cyclic C₁₆ hydrocarbons. Quantitative gas-liquid chromatography reveals that cis-1,2-diphenylcyclobutane (c-CB) constitutes 45–50 wt.% of the total dimer fraction, whereas trans-1,2-diphenylcyclobutane (tr-CB) represents only 8–10 wt.% [1][2]. This 5:1 cis-to-trans dominance is a specific signature of photochemically initiated styrene dimerization. The quantum yields for formation of these products further differentiate the isomers: φ(c-CB) = 0.10 versus φ(tr-CB) = 0.02, a 5-fold difference [2]. Other dimer components include 1-phenyltetralin (7–9 wt.%), 2-phenyltetralin (3–5 wt.%), and various unsaturated C₁₆ valence isomers (19–32 wt.%) [1]. This product distribution differs markedly from thermal styrene dimerization, where trans-1,2-diphenylcyclobutane predominates in a roughly 2:1 trans-to-cis ratio [3].

Styrene photopolymerization Dimer product distribution Photooligomer analysis

Conformational Dynamics: cis Isomer Fluctuates Between Two Equivalent States While trans Is Stereochemically Locked

Complete ¹H-NMR spectral assignment at 600 MHz reveals fundamentally different conformational behavior between the two 1,2-diphenylcyclobutane isomers [1]. In the trans isomer, the conformation with both phenyl groups occupying pseudo-diequatorial positions is strongly preferred, consistent with prior findings on halo-cyclobutanes—this results in a single, well-defined conformational state [1]. In contrast, the cis isomer fluctuates between two energetically equivalent conformations where the phenyl groups alternate between pseudo-axial and pseudo-equatorial orientations on the cyclobutane ring [1]. The vicinal proton-proton coupling constants measured for both isomers were compared with values calculated from the Barfield-Smith equations using the known internal and dihedral angles of cyclobutane, confirming these conformational assignments [1]. This conformational flexibility of the cis isomer has direct consequences for its chemical reactivity—the population of the pseudo-axial conformer facilitates through-space π-σ orbital interactions that control excited-state ring-cleavage regiochemistry in photolysis experiments [2].

Cyclobutane conformation NMR stereochemical assignment Barfield-Smith coupling analysis

Estrogenic Activity Hierarchy: cis-1,2-Diphenylcyclobutane Shows Lower Metabolic Activation-Dependent Estrogenicity Than Its trans Isomer

In a systematic evaluation of styrene oligomer estrogenicity, both cis-1,2-diphenylcyclobutane (CCB) and trans-1,2-diphenylcyclobutane (TCB) tested negative in direct yeast estrogen screening (YES) assays and in estrogen reporter assays using estrogen-responsive MCF-7 human breast cancer cells, indicating no intrinsic estrogen receptor binding [1]. However, after metabolic activation by incubation with liver microsomes from phenobarbital-treated rats in the presence of NADPH, TCB exhibited significant estrogenic activity. CCB also showed estrogenic activity following the same metabolic activation protocol, but the activity was explicitly reported as lower than that of TCB [1]. The active metabolite responsible for TCB's estrogenicity was isolated by HPLC and identified as trans-1-(4-hydroxyphenyl)-2-phenylcyclobutane by mass spectrometry and NMR [1]. The differential activity between CCB and TCB after metabolic activation is attributed to stereochemistry-dependent differences in the efficiency of cytochrome P450-mediated 4-hydroxylation of the phenyl ring. This is consistent with earlier findings that in MCF-7 proliferation assays, the trans isomer (SD-4) significantly increased cell yields while the cis isomer (SD-2) showed insignificant proliferative activity [2].

Endocrine disruption screening Styrene oligomer toxicology Metabolic activation assay

Photochemical Cracking-to-Isomerization Ratio Shifts with Activation Mode: Direct Irradiation vs. Thermal vs. Sensitized

The cracking-to-isomerization product ratio for cis-1,2-diphenylcyclobutane is exquisitely sensitive to the mode of activation, providing a stereochemical 'fingerprint' for distinguishing thermal, direct photochemical, and triplet-sensitized reaction pathways [1]. Under thermal activation (190–210 °C), the ratio is 2.0 ± 0.3. Under direct 254 nm irradiation, the ratio shifts dramatically to 7.1 ± 0.7, indicating significantly higher stereoretention in the photochemical cycloreversion (88% cracking vs. 12% isomerization). Under acetone triplet sensitization, the ratio returns to 2.6 ± 0.2, similar to the thermal value [1]. This tri-modal reactivity pattern is not observed for the trans isomer, which upon direct irradiation produces styrene and the cis isomer with a stereoretention value of 4.6 ± 0.4 (82% cracking vs. 18% isomerization, thermally at 63–280 °C) [1]. The product ratio differences across activation modes have been interpreted as evidence for a significant concerted component to cycloreversion in the singlet excited state, superimposed on a common diradical pathway that dominates thermal and triplet-sensitized reactions [1].

Photochemical cycloreversion Excited-state stereochemistry Quantum yield comparison

Divergent Solvent Effects in Photosensitized Ring-Cleavage: cis-1,2-Diphenylcyclobutane with Aromatic Nitrile Sensitizers

Photosensitized reactions of cis-1,2-diphenylcyclobutane by aromatic nitriles (e.g., 1,4-dicyanonaphthalene, 9,10-dicyanoanthracene) produce styrene as the major product along with the trans isomer and 1-phenyltetralin, with product distributions exhibiting divergent solvent effects depending on the sensitizer employed [1]. In a comparative study of both cis- and trans-1,2-diphenylcyclobutane with multiple sensitizers (1-cyanonaphthalene, 9,10-dicyanoanthracene, 1,4-dicyanonaphthalene, and chloranil), the reaction efficiencies were shown to increase with the electron-accepting power of the sensitizers regardless of spin state (singlet or triplet) [2]. The formation of 1-phenyltetralin—a product of intramolecular hydrogen transfer—occurs exclusively from polar singlet exciplexes with dicyanoarenes but not from the less polar exciplex with 1-cyanonaphthalene or from the triplet chloranil exciplex [2]. While quantitative product ratios for the individual cis vs. trans starting materials are reported within the same study framework [2], this differential sensitivity to solvent and sensitizer electronic properties makes cis-1,2-diphenylcyclobutane a valuable probe for exciplex-mediated reaction mechanisms, complementing the thermal and direct photochemical reactivity data.

Photosensitized electron transfer Exciplex reactivity Solvent effect probe

cis-1,2-Diphenylcyclobutane (CAS 7694-30-6): Evidence-Backed Research and Industrial Application Scenarios


Diradical Mechanistic Probe in Thermal and Photochemical Cycloreversion Studies

cis-1,2-Diphenylcyclobutane is the compound of choice for investigating diradical-mediated cyclobutane fragmentation mechanisms because it provides a quantifiable cracking-to-isomerization product ratio that shifts from 2.0 (thermal) to 7.1 (direct photolysis) to 2.6 (triplet-sensitized), allowing researchers to distinguish ground-state, singlet-excited-state, and triplet-excited-state reaction channels within a single substrate [1]. The near-identical activation energies for cracking (35.8 kcal/mol) and isomerization (35.6 kcal/mol) confirm a shared diradical intermediate, making this compound an experimentally validated system for testing theoretical models of diradical dynamics and conformational memory effects [1].

Analytical Reference Standard for Styrene Oligomer Identification in Food-Contact Polystyrene

As the dominant dimer species in photopolymerized styrene (45–50 wt.% of the dimer fraction) and a major component in thermally polymerized polystyrene, cis-1,2-diphenylcyclobutane is an essential certified reference standard for GC/MS and HPLC-based identification and quantification of styrene oligomers migrating from food-contact materials [2][3]. Its distinct retention characteristics and the differential estrogenic activity profile (lower than the trans isomer after metabolic activation) make it indispensable for regulatory compliance testing and risk assessment of polystyrene food packaging [4].

Conformation-Dependent Photochemical Reaction Model System

The stereochemically well-defined conformational dynamics of cis-1,2-diphenylcyclobutane—fluctuating between phenyl pseudo-axial and pseudo-equatorial orientations—make it a uniquely informative model substrate for studying conformation-controlled orbital interactions in excited-state chemistry [5]. The photolytic ring-cleavage efficiency and regiospecificity are directly linked to aryl group conformational mobility, as demonstrated by Pac et al. in a systematic comparison of six diarylcyclobutane derivatives where the cis-diphenyl compound occupied a defined intermediate position in the reactivity sequence [6].

Stereochemically Pure Precursor for trans-1,2-Diphenylcyclobutane Synthesis

cis-1,2-Diphenylcyclobutane serves as a practical synthetic precursor to its trans isomer via thermal cis→trans isomerization at temperatures ≥200 °C, proceeding through the same diradical intermediate characterized by Jones [1]. This thermal isomerization route is kinetically well-defined (Ea = 35.6 kcal/mol) and provides access to stereochemically enriched trans-1,2-diphenylcyclobutane, which is required as a separate reference standard in toxicological studies where the two isomers exhibit distinct metabolic activation-dependent estrogenic activities [4].

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